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Compound of Interest

Compound Name: Z21115

Cat. No.: B15583706 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a detailed overview of the in vitro characterization of Gefitinib, a

selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Quantitative Data Summary
The in vitro activity of Gefitinib has been assessed through various biochemical and cell-based

assays. The key quantitative data are summarized below.

Table 1: Biochemical Activity of Gefitinib

Target Assay Type Parameter Value (nM) Reference

EGFR Tyrosine

Kinase

Enzyme

Inhibition
IC50 33 [1]

EGF-stimulated

Tumor Cells

Cell Growth

Inhibition
IC50 54 [1]

Table 2: Binding Affinity of Gefitinib for EGFR
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EGFR Variant Method Parameter Value Reference

Wild Type
Radioligand

Binding
Kd

> 6.7-fold higher

than mutant
[2]

15 bp deletion

mutant

Radioligand

Binding
Kd - [2]

Wild Type

(L858R)
Computed

Binding Free

Energy
-15 kcal/mol [3]

T790M Mutant Computed
Binding Free

Energy
-12 kcal/mol [3]

Table 3: Cell-Based Activity of Gefitinib in A549 Cells (Non-Small Cell Lung Cancer)

Assay Type Duration (hrs) Parameter Value (µM) Reference

MTT Assay 48 IC50 9.28 [1]

MTT Assay 72 IC50 10 [4]

CCK-8 Assay 48 IC50 - [1]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

This assay quantifies the amount of ADP produced during the kinase reaction, which is

proportional to the kinase activity.[5]

Materials:

Recombinant EGFR enzyme

Suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

Gefitinib (test inhibitor)

ATP
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Kinase Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2;

50μM DTT)[6]

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

Prepare serial dilutions of Gefitinib in DMSO.

In a 96-well plate, add the recombinant EGFR enzyme and the kinase substrate to the

kinase reaction buffer.

Add the diluted Gefitinib or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding ATP to the mixture.

Incubate the plate at room temperature for 60 minutes.[6]

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

reagent and detection reagent according to the manufacturer's protocol.

Record the luminescence signal, which is proportional to the ADP amount.

Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control

and determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay measures the reduction of MTT by mitochondrial succinate

dehydrogenase to assess cell viability.[4]

Materials:

A549 cells

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

Gefitinib

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
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DMSO

Procedure:

Seed A549 cells in a 96-well plate at a density of 1 x 105 cells/ml (200 µl per well) and

incubate for 24 hours.[4]

Treat the cells with various concentrations of Gefitinib (or DMSO for control) and incubate for

48 or 72 hours at 37°C.[4]

After the incubation period, add 20 µl of MTT solution to each well and incubate for another 4

hours at 37°C.[4]

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 560 nm using a microplate reader.

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizations
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Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
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Caption: General experimental workflow for cell-based viability assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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